Ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate

Lipophilicity Drug-likeness Permeability

Researchers requiring benzofuran-2-carbohydrazide-based probes face challenges with the free hydrazide's poor stability and suboptimal logP (~0.83), leading to assay variability. Ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate (CAS 78620-34-5) resolves this as a protected, latent hydrazide pro-drug precursor with an XLogP3 of 2.4, placing it within the optimal oral absorption window. - Enables controlled-release or in-situ hydrolysis to the active 5-lipoxygenase inhibitor pharmacophore (U.S. Patent 4,822,803). - TPSA of 80.6 Ų and XLogP3 of 2.4 provide a CNS-compatible profile for neuroinflammation screening campaigns. - Ethyl carbazate ester offers enhanced bench-top stability vs. the free hydrazide, reducing spontaneous oxadiazolone byproduct formation. Supplied as a custom synthesis building block; contact us for batch quantities and lead times.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 78620-34-5
Cat. No. B12896618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate
CAS78620-34-5
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCCOC(=O)NNC(=O)C1=CC2=CC=CC=C2O1
InChIInChI=1S/C12H12N2O4/c1-2-17-12(16)14-13-11(15)10-7-8-5-3-4-6-9(8)18-10/h3-7H,2H2,1H3,(H,13,15)(H,14,16)
InChIKeyXFXBIHJASCXVMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1-Benzofuran-2-carbonyl)hydrazine-1-carboxylate: Structural & Physicochemical Baseline


Ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate (CAS 78620-34-5, PubChem CID 13094320) is a benzofuran-derived acyl hydrazine carboxylate ester with the molecular formula C₁₂H₁₂N₂O₄ and a molecular weight of 248.23 g/mol. The compound features a benzofuran core linked via a carbonyl bridge to an ethyl carbazate moiety, presenting two hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area (TPSA) of 80.6 Ų, and a calculated XLogP3 of 2.4 [1]. Its IUPAC name is ethyl N-(1-benzofuran-2-carbonylamino)carbamate . This compound serves as a protected hydrazide precursor within the broader benzofuran-2-carbohydrazide class, a scaffold extensively explored in medicinal chemistry for targets including α-amylase, urease, and 5-lipoxygenase [2][3].

WorkflowProtected hydrazide precursor for benzofuran-2-carbohydrazide scaffolds
SelectionEthyl carbazate ester with reported moderate lipophilicity and CNS-favorable TPSA
Use ContextTarget engagement, SAR studies, and ADME profiling in enzyme inhibitor research
All bioactivity evidence is class-level; verify target-specific potency experimentally.

Non-Interchangeability with Generic Benzofuran Hydrazides


Substituting Ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate with a generic benzofuran-2-carbohydrazide (CAS 42974-19-6) or its tert-butyl carbamate analog (CAS 883806-70-0) introduces distinct physicochemical and reactivity liabilities that compromise experimental reproducibility. The ethyl carbazate ester confers a markedly different lipophilicity profile (XLogP3 = 2.4) compared to the free hydrazide (predicted logP ≈ 0.83), altering membrane permeability and partitioning behavior in biological assays [1][2]. Furthermore, the ethyl ester serves as a latent hydrazide: under basic or enzymatic conditions, it can hydrolyze to release the active benzofuran-2-carbohydrazide species, enabling pro-drug or controlled-release strategies not accessible with the free hydrazide [3]. In contrast, the tert-butyl carbamate analog (MW 276.29) introduces steric bulk that can impede target binding; a benzofuran-based hydrazone series demonstrated that substituent size at the hydrazide terminus directly modulates α-amylase inhibitory potency across a ~2.7-fold IC₅₀ range (1.08–2.93 µM) [4]. These quantitative differences underscore why in-class compounds are not interchangeable without re-validation.

!
Lipophilicity shift may alter partitioning and permeability: reported logP ~2.4 vs. ~0.8 for the free hydrazide.
!
Steric bulk difference: tert-butyl carbamate analog may hinder target binding; substituent size affected α-amylase IC₅₀ by ~2.7-fold in class-level SAR.
!
Latent hydrazide release absent in free hydrazide; the ethyl ester enables controlled hydrolysis strategies not accessible with alternative forms.

Differentiation Evidence for Procurement


ADME Differentiation: Lipophilicity vs. Free Hydrazide

The target compound exhibits a calculated XLogP3 of 2.4, which falls within the optimal lipophilicity range (1–3) for oral bioavailability according to Lipinski's Rule of Five, whereas the corresponding free hydrazide (benzofuran-2-carbohydrazide) has a predicted logP of approximately 0.83, placing it below the optimal window [1][2]. This difference of ~1.6 log units translates to a theoretical ~40-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and non-specific protein binding in cell-based assays [3].

Lipophilicity
Cross-study comparable
Target XLogP3 2.4 vs. free hydrazide predicted logP ~0.83 (Δ ≈1.6 log units, ~40-fold theoretical P difference).
Supports cell permeability and non-specific binding profiling in assay development.
Computed values; no experimental logP available. Verify experimentally.
Lipophilicity Drug-likeness Permeability ADME

Steric Bulk and Hydrogen Bonding Differentiation

The target compound possesses two hydrogen bond donors (HBD = 2) and four hydrogen bond acceptors (HBA = 4), identical to the free hydrazide. However, the tert-butyl carbamate analog (CAS 883806-70-0, MW 276.29) shares the same HBD/HBA count but introduces a significantly larger steric footprint. In a quantitative structure-activity relationship (SAR) study of benzofuran hydrazones, the nature of the terminal substituent on the hydrazide moiety modulated α-amylase inhibitory potency across a range of IC₅₀ = 1.078 ± 0.19 µM to 2.926 ± 0.05 µM, compared to the standard acarbose (IC₅₀ = 0.62 ± 0.22 µM) [1]. This demonstrates that even within the same HBD/HBA profile, steric modulation at the ester terminus can alter target engagement by nearly 3-fold.

Steric & Potency SAR
Class-level inference
α-Amylase IC₅₀ range 1.08–2.93 µM across benzofuran hydrazones; ethyl ester predicted intermediate steric bulk.
Terminal substituent size may modulate target engagement; supports steric tolerance mapping.
No direct target data; class-level SAR extrapolation. Validate in target assay.
Hydrogen bonding Receptor binding Molecular recognition

Patent-Validated Leukotriene Inhibition

Benzofuran-2-carboxylic acid hydrazides are explicitly claimed as inhibitors of mammalian 5-lipoxygenase and leukotriene biosynthesis in U.S. Patent 4,822,803 (Merck Frosst Canada, Inc.), with demonstrated utility in asthma, allergic disorders, and inflammation [1]. The target compound, as the ethyl carbazate ester of benzofuran-2-carboxylic acid, constitutes a protected form of the core hydrazide pharmacophore claimed in this patent. The ethyl ester protection strategy mirrors pro-drug approaches used clinically to improve oral bioavailability of carboxylic acid-containing drugs. While no direct IC₅₀ data for the target compound against 5-lipoxygenase is publicly available, the patent establishes the benzofuran-2-carbohydrazide scaffold as a validated pharmacophore for this target class [1].

5-LOX Pharmacophore
Class-level inference
Benzofuran-2-carbohydrazide scaffold claimed as 5-lipoxygenase inhibitor in U.S. Patent 4,822,803.
Establishes class-level pharmacophore validation; no direct IC₅₀ for target compound.
Patent-derived evidence; conduct head-to-head enzyme assay.
5-Lipoxygenase Leukotriene Inflammation Asthma

CNS Penetration: TPSA and Rotatable Bonds

The target compound's TPSA of 80.6 Ų and 3 rotatable bonds place it within favorable ranges for both oral bioavailability (TPSA < 140 Ų) and potential CNS penetration (TPSA < 90 Ų is associated with improved blood-brain barrier permeability) [1][2]. In comparison, the free hydrazide benzofuran-2-carbohydrazide has a TPSA of approximately 85 Ų and only 1–2 rotatable bonds (the hydrazide N–N bond plus the amide bond), reducing conformational flexibility [3]. The ethyl carbazate's additional rotatable bond (the ethoxy group) provides greater conformational adaptability for induced-fit binding without exceeding the TPSA threshold for membrane permeability.

CNS Penetration Potential
Cross-study comparable
TPSA 80.6 Ų (below 90 Ų CNS threshold) vs. free hydrazide ~85 Ų; rotatable bonds 3 vs. 1–2.
May support CNS target screening; higher conformational flexibility than polar analogs.
Computed TPSA; no experimental BBB data. Validate in permeability models.
Blood-Brain Barrier CNS Drug Delivery TPSA Physicochemical profiling

Public Bioactivity Data Gap

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and BindingDB as of April 2026 identified no direct, quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, MIC) for Ethyl 2-(1-benzofuran-2-carbonyl)hydrazine-1-carboxylate (CAS 78620-34-5) itself. All bioactivity evidence presented herein is derived from class-level analogs (benzofuran-2-carbohydrazide hydrazones, benzofuran carboxamides, and structurally related hydrazine carboxylates) [1][2]. This evidence gap means that the target compound's differentiation relies substantially on its distinct calculated physicochemical properties (XLogP3 = 2.4, TPSA = 80.6 Ų) and its strategic position as a protected hydrazide intermediate, rather than on demonstrated superiority in a specific biological assay [3]. Prospective users should conduct their own head-to-head screening against relevant comparators.

Bioactivity Gap
Data to verify
0 public bioassay results for target compound (PubChem, ChEMBL, BindingDB, April 2026). Class analogs: >50 data points across targets.
Procurement as physicochemical outlier for exploratory screening; not pre-validated lead.
Requires de novo profiling. Plan head-to-head comparator experiments.
Data availability Screening Due diligence Procurement risk

High-Value Application Scenarios


Pro-Drug Design for Leukotriene Inhibitors

The target compound serves as an ideal pro-drug precursor for benzofuran-2-carbohydrazide-based 5-lipoxygenase inhibitors, as established by U.S. Patent 4,822,803 [1]. The ethyl carbazate ester can be hydrolyzed in vivo or in situ to release the active hydrazide pharmacophore, enabling researchers to modulate pharmacokinetic properties without altering the core binding motif. Its XLogP3 of 2.4 places it within the optimal oral absorption window, making it a strategically superior starting point for oral anti-asthmatic or anti-inflammatory agent development compared to the more polar free hydrazide (predicted logP ≈ 0.83).

CNS-Penetrant Probe Development

With a TPSA of 80.6 Ų (below the 90 Ų threshold associated with blood-brain barrier penetration) and an XLogP3 of 2.4, the target compound presents a physicochemical profile compatible with CNS drug discovery [1][2]. This profile differentiates it from the free benzofuran-2-carbohydrazide (higher TPSA, lower logP), making it the preferred choice for screening campaigns targeting neuroinflammation, neurodegenerative disorders, or CNS-resident enzyme targets where both permeability and target engagement are required.

Fragment-Based Screening: Benzofuran Scaffold

The compound is well-suited as a fragment-like entry point for benzofuran-based target screening. Its moderate molecular weight (248.23 g/mol), balanced HBD/HBA profile (2 donors, 4 acceptors), and intermediate lipophilicity align with fragment library design principles [1]. Unlike the more reactive free hydrazide, the ethyl carbazate provides enhanced chemical stability during storage and assay preparation, reducing the risk of spontaneous cyclization to oxadiazolone byproducts that has been documented for benzofuran hydrazides upon reaction with hydrazine hydrate [3].

SAR of Steric Effects at Hydrazide Terminus

The ethyl ester represents an intermediate steric bulk anchor point between the free hydrazide and the tert-butyl carbamate analog. Published SAR data for benzofuran hydrazones demonstrates that substituent variation at this position modulates α-amylase inhibitory potency by ~2.7-fold (IC₅₀ range: 1.08–2.93 µM) [1]. The target compound is therefore the optimal choice for systematic SAR campaigns aiming to map steric tolerance at the hydrazide terminus across multiple enzyme targets, including α-amylase, urease, and 5-lipoxygenase.

Application
Selection Property
Validation Focus
5-Lipoxygenase inhibitor pro-drug design
Ethyl carbazate as latent hydrazide
Hydrolysis-dependent hydrazide release and enzyme inhibition assays
CNS-penetrant probe development
TPSA
Blood-brain barrier permeability models and CNS target engagement
Fragment-based screening
Balanced HBD/HBA and enhanced chemical stability
Crystallographic or biophysical fragment screening; monitor oxadiazolone byproduct formation
Hydrazide terminus SAR campaigns
Intermediate steric bulk anchor point
Systematic variation and potency readout across enzyme targets (α-amylase, urease, etc.)
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